1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O2/c26-19-9-5-17(6-10-19)13-28-25(33)23-15-31(16-29-23)14-18-7-11-20(12-8-18)30-24(32)21-3-1-2-4-22(21)27/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTZVISMOAAJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the benzyl and fluorobenzyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the imidazole core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Fluorobenzyl Substitutions
Table 1: Structural and Functional Comparison of Fluorobenzyl-Containing Compounds
Key Observations :
- Fluorine Positioning: The target compound’s 2-fluorobenzamido and 4-fluorobenzyl groups may enhance metabolic stability and receptor binding compared to mono-fluorinated analogues (e.g., AMB-FUBINACA).
- Core Heterocycle: Imidazole-4-carboxamide derivatives (e.g., THIIC) exhibit diverse receptor activities depending on substituents. THIIC’s trifluoromethylphenoxy group confers mGlu2 selectivity, while the target compound’s fluorobenzamido group may favor different targets.
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- High plasma protein binding (>85%) across all compounds indicates significant tissue distribution but possible drug-drug interaction risks.
Biological Activity
1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide, also known by its CAS number 1251561-83-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H20F2N4O2
- Molecular Weight : 446.4 g/mol
- Structure : The compound features an imidazole ring, which is known for its biological activity, particularly in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- GABA-A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the receptor's response to the neurotransmitter GABA. This modulation is particularly relevant in neurological disorders where GABAergic signaling is disrupted .
- Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated inhibitory effects on various enzymes, suggesting that 1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide may also possess such properties. This could lead to applications in cancer therapy and other diseases where enzymatic pathways are dysregulated.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related analogs:
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Neurological Disorders : Research indicates that compounds within the imidazole family can effectively modulate GABA-A receptors, which are crucial in treating anxiety and seizure disorders. The specific compound under review may enhance the therapeutic efficacy of existing treatments by providing a novel mechanism of action .
- Oncological Applications : Preliminary data suggest that the compound may inhibit certain cancer-related enzymes. For instance, studies have shown that imidazole derivatives can impede tumor growth by targeting metabolic pathways essential for cancer cell survival .
- Metabolic Stability : The compound exhibits improved metabolic stability compared to other known drugs in its class. In vitro studies using human liver microsomes showed that it remains largely unmetabolized over extended periods, indicating a lower likelihood of hepatotoxicity—a common concern with many pharmaceutical agents .
Q & A
Q. What are the key synthetic steps and critical parameters for synthesizing 1-(4-(2-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide?
The synthesis involves a multi-step process:
- Step 1 : Condensation of fluorobenzamide precursors with imidazole intermediates under anhydrous conditions.
- Step 2 : Coupling reactions (e.g., amide bond formation) using carbodiimide-based reagents.
- Step 3 : Purification via column chromatography with solvent gradients (e.g., CHCl₃/MeOH).
Critical parameters include temperature control (e.g., 120°C for cyclization), solvent choice (e.g., acetonitrile for imidazole stability), and reaction time (72 hours for multi-step heterocycle formation) .
Characterization relies on NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.1–8.3 ppm), fluorobenzyl groups (δ 4.5–5.3 ppm), and carboxamide NH (δ 9.5–10.5 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–N imidazole at ~1.32 Å) and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
- FT-IR Spectroscopy : Confirms carboxamide C=O stretches (~1650 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
Q. What functional groups dominate its reactivity, and how do they influence biological interactions?
- Imidazole Ring : Participates in hydrogen bonding (N–H) and π-π stacking with aromatic residues in enzyme active sites .
- Fluorobenzamide Moieties : Enhance metabolic stability via C–F bonds and modulate lipophilicity (logP ~2.8) .
- Carboxamide Linkers : Facilitate hydrogen bonding with targets like kinases or GPCRs .
Q. What stability considerations are critical for handling this compound?
- Thermal Stability : Degrades above 150°C; store at –20°C under inert gas .
- pH Sensitivity : Hydrolyzes in strong acidic/basic conditions (pH <3 or >10). Use buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with acetonitrile to reduce side reactions .
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to improve regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 72 hours to 6 hours) while maintaining >90% yield .
Q. How to resolve contradictions in reported biological activity data across studies?
- Dose-Response Profiling : Use standardized assays (e.g., IC₅₀ in kinase inhibition) to compare potency variations .
- Cellular Context Analysis : Account for cell-line-specific expression of targets (e.g., mGlu2 receptors in neuronal vs. cancer models) .
- Metabolite Screening : Identify active/inactive metabolites via LC-MS to explain discrepancies in in vivo efficacy .
Q. What structural insights from crystallography guide molecular interaction studies?
- Intermolecular Packing : Fluorobenzyl groups stabilize crystal lattices via C–F···H–C interactions, influencing solubility .
- Active-Site Binding : Imidazole N3 coordinates with metal ions (e.g., Mg²⁺ in kinases), validated by docking studies .
Q. How does this compound compare to structural analogs in target selectivity?
- Substituent Effects : 4-Fluorobenzyl analogs show 10-fold higher mGlu2 affinity vs. 3-methoxy derivatives due to improved hydrophobic fit .
- Imidazole vs. Triazole : Imidazole derivatives exhibit stronger H-bonding with histidine residues in enzymatic assays compared to triazoles .
Q. What strategies validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate azide tags for UV crosslinking and pull-down assays to identify binding partners .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization post-treatment to confirm direct engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
